molecular formula C11H10N2O3 B1408769 methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate CAS No. 1043878-21-2

methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B1408769
CAS No.: 1043878-21-2
M. Wt: 218.21 g/mol
InChI Key: GFGOBEIFQATJGK-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is unique due to the presence of the cyano and hydroxy groups, which can participate in various chemical reactions and interactions. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-6-3-2-4-8(6)13-10(14)7(9)5-12/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGOBEIFQATJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC2=C1CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 2
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 3
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 4
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 5
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methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 6
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

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